molecular formula C4H2ClFN2O B13086875 4-Chloro-2-fluoropyrimidin-5-ol

4-Chloro-2-fluoropyrimidin-5-ol

Cat. No.: B13086875
M. Wt: 148.52 g/mol
InChI Key: DPJRYDANGMKPJL-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoropyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoropyrimidin-5-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-fluoropyrimidine with hydroxylating agents under controlled conditions. For instance, the reaction can be carried out using a hydroxylating agent such as sodium hydroxide in an aqueous medium at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoropyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-fluoropyrimidin-5-ol, while oxidation can produce 4-chloro-2-fluoropyrimidin-5-one .

Scientific Research Applications

4-Chloro-2-fluoropyrimidin-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoropyrimidin-5-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The compound’s fluorine and chlorine atoms play a crucial role in its binding affinity and specificity, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-fluoropyrimidin-5-ol include:

  • 2-Chloro-5-fluoropyrimidine
  • 4-Chloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C4H2ClFN2O

Molecular Weight

148.52 g/mol

IUPAC Name

4-chloro-2-fluoropyrimidin-5-ol

InChI

InChI=1S/C4H2ClFN2O/c5-3-2(9)1-7-4(6)8-3/h1,9H

InChI Key

DPJRYDANGMKPJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)F)Cl)O

Origin of Product

United States

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